UDG Hydrolysis Resistance
Oligodeoxyribonucleotides (ODNs) containing 2-deoxypseudouridine inhibited the uracil-DNA glycosylase (UDG) reaction, whereas ODNs comprising the natural substrate 2'-deoxyuridine were completely hydrolyzed under the same conditions [1]. The C-C glycosidic bond in 2-deoxypseudouridine prevents the formation of the oxocarbenium ion transition state required for enzymatic base excision, a resistance mechanism that the N-glycosidic bond of 2'-deoxyuridine does not possess [1].
| Evidence Dimension | Susceptibility to UDG-mediated cleavage |
|---|---|
| Target Compound Data | No detectable hydrolysis of 2-deoxypseudouridine-containing ODN |
| Comparator Or Baseline | 2'-Deoxyuridine (dU)-containing ODN |
| Quantified Difference | Complete hydrolysis observed for dU-ODN vs. no reaction for 2-deoxypseudouridine-ODN |
| Conditions | In vitro UDG assay with E. coli UDG (New England BioLabs); cleavage analyzed by polyacrylamide gel electrophoresis |
Why This Matters
This establishes 2-deoxypseudouridine as a definitive non-hydrolyzable probe for studying UDG-DNA binding kinetics and conformational trapping, a capability absent in natural deoxyuridine.
- [1] Ono, A., & Nishizima, A. (2000). Synthesis of oligodeoxyribonucleotides containing 2'-deoxypseudouridine: Inhibition of uracil-DNA glycosylase. Nucleic Acids Symposium Series, 44(1), 127–128. View Source
